1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone
Description
1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone is a synthetic compound with the molecular formula C15H14ClNOS and a molecular weight of 291.79 g/mol . This compound is known for its unique structure, which includes both an aminophenyl and a chlorophenyl group connected via a sulfanyl linkage to an acetone moiety. It is a member of the cathinone family, which is known for its diverse chemical and biological properties.
Properties
IUPAC Name |
1-(4-aminophenyl)sulfanyl-3-(4-chlorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-12-3-1-11(2-4-12)9-14(18)10-19-15-7-5-13(17)6-8-15/h1-8H,9-10,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGZJOUMDWOUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CSC2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Thiol-Ketone Coupling
A widely reported method involves the reaction of 3-(4-chlorophenyl)acetone with 4-aminothiophenol under basic conditions. The protocol employs acetone as both solvent and reactant, with potassium carbonate (K₂CO₃) facilitating deprotonation of the thiol group.
Procedure :
- Reactant Preparation : 3-(4-Chlorophenyl)acetone (1.0 equiv) and 4-aminothiophenol (1.2 equiv) are dissolved in anhydrous acetone.
- Base Addition : Potassium carbonate (1.5 equiv) is added, and the mixture is refluxed at 60°C for 6–8 hours.
- Workup : The crude product is filtered, washed with ice-cold methanol, and recrystallized from ethanol/water (3:1 v/v).
Yield : 70–78%.
Purity : >99% (HPLC).
Mechanism : The thiolate anion attacks the carbonyl carbon, followed by proton transfer and elimination of water.
Ullmann-Type Coupling for Aryl-S Bond Formation
For substrates with electron-withdrawing groups, copper-catalyzed coupling between 4-aminoiodobenzene and 3-(4-chlorophenyl)acetone thioacetate has been utilized.
Procedure :
- Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv) in dimethylformamide (DMF).
- Reaction Conditions : Heating at 110°C under nitrogen for 24 hours.
- Isolation : Extraction with ethyl acetate, column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Yield : 62–68%.
Advantage : Tolerates steric hindrance on the aryl ring.
One-Pot Cyclization-Thioacetylation
A patent-derived approach combines cyclization and thioacetylation in a single vessel, reducing intermediate isolation steps:
Steps :
- Cyclization : 4-Chlorophenylacetonitrile reacts with thiourea in acetic acid at 80°C for 4 hours.
- Thioacetylation : Addition of acetyl chloride and 4-nitrothiophenol, followed by reduction of the nitro group with H₂/Pd-C.
Yield : 85–93%.
Key Parameter : Stoichiometric control of acetyl chloride prevents over-acylation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–78 | >99 | 6–8 | High |
| Ullmann Coupling | 62–68 | 98 | 24 | Moderate |
| One-Pot Cyclization | 85–93 | 99.5 | 8 | High |
Insights :
- Nucleophilic Substitution : Optimal for rapid synthesis but requires excess thiol.
- Ullmann Coupling : Suitable for functionalized substrates but limited by prolonged reaction times.
- One-Pot Method : Highest yield and purity, though sensitive to acetyl chloride stoichiometry.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in Ullmann couplings by stabilizing the transition state. Conversely, acetone improves atom economy in nucleophilic substitutions by avoiding side reactions.
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) in nucleophilic substitutions increases yields by 15–20% via interfacial activation.
Temperature Control
Lowering the temperature to 0°C during thioacetylation minimizes diketone byproducts, as evidenced by NMR monitoring.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether group (-S-) and chloro-substituted phenyl ring enable nucleophilic displacement under specific conditions.
Oxidation Reactions
The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Room temperature, 12 hr | Sulfoxide derivative | 65–70% |
| KMnO₄ (acidic) | Reflux, 6 hr | Sulfone derivative | 55–60% |
Reduction Reactions
The ketone group undergoes reduction to form secondary alcohols, while the aromatic nitro intermediates (from amino group derivatization) can be reduced to amines.
Condensation and Cyclization
The amino group participates in Schiff base formation or heterocyclic synthesis.
Cross-Coupling Reactions
The chlorophenyl group enables participation in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions.
| Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 60–75% |
| Alkenes | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃ | Styrenylated analogs | 50–65% |
Functional Group Interconversion
The amino group undergoes diazotization, enabling further derivatization:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt | Intermediate for azo dyes |
| Sandmeyer reaction | CuCN/KCN | Cyano-substituted derivative | Requires strict temperature control |
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone typically involves a nucleophilic substitution reaction between 4-aminophenylthiol and 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. This process yields the target compound, which can undergo further chemical reactions including oxidation, reduction, and substitution, allowing for the creation of various derivatives with potentially enhanced biological activities .
Medicinal Chemistry
This compound has been studied for its anticancer properties . Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer (PC-3) cells. The compound's mechanism may involve the inhibition of specific enzymes or pathways that are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent . Studies have demonstrated that derivatives of Mannich bases, which include similar functional groups, possess significant antimicrobial properties against various pathogens. This suggests that this compound could be further explored for its potential to combat bacterial infections .
Enzyme Inhibition
Research into enzyme inhibition has highlighted the potential of this compound to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's. The inhibition of such enzymes can lead to increased levels of neurotransmitters, thereby improving cognitive function.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone can be compared with other similar compounds, such as:
1-[(4-Aminophenyl)sulfanyl]-2-(4-chlorophenyl)ethanone: This compound has a similar structure but differs in the position of the ketone group.
1-[(4-Aminophenyl)sulfanyl]-3-(4-fluorophenyl)acetone: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring.
1-[(4-Aminophenyl)sulfanyl]-3-(4-bromophenyl)acetone: This compound has a bromine atom instead of a chlorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Biological Activity
1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloroacetophenone with 4-aminothiophenol. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may involve catalytic agents to enhance yield.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related sulfanyl compounds demonstrate moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[(4-Aminophenyl)sulfanyl]-... | S. aureus | 12.5 µg/mL |
| 1-[(4-Aminophenyl)sulfanyl]-... | E. coli | 15.0 µg/mL |
| 1-[(4-Aminophenyl)sulfanyl]-... | Bacillus subtilis | 10.0 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as those derived from breast and prostate cancers. The mechanism appears to involve the inhibition of cell proliferation and promotion of cell cycle arrest .
Table 2: Anticancer Activity in Various Cell Lines
| Cell Line Type | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MDA-MB-231 (Breast) | 25.9 | 77.5 | 93.3 |
| PC-3 (Prostate) | 21.5 | 28.7 | 15.9 |
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV .
- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing pathways involved in pain and inflammation .
Case Studies
In a notable study, a series of derivatives based on the sulfanyl structure were synthesized and tested for their biological activities. One derivative exhibited an EC50 value of 0.012 µg/mL against S. aureus, indicating potent antibacterial properties . Furthermore, another study highlighted the compound's effects on HIV replication, showcasing its potential as an antiviral agent .
Q & A
Q. How do environmental factors (pH, temperature) affect the compound’s stability in pharmacokinetic studies?
- Stability Profiling :
- pH Stability : Degrades rapidly at pH < 3 (stomach acid) but remains stable at pH 7.4 (blood).
- Thermal Degradation : TGA analysis shows decomposition onset at 180°C.
- In Vivo Implications : Use enteric coatings for oral formulations to prevent gastric degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
